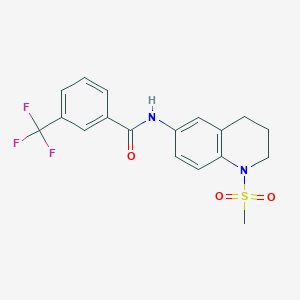

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

Beschreibung

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a synthetic small-molecule benzamide derivative characterized by a 1,2,3,4-tetrahydroquinoline core substituted with a methanesulfonyl group at position 1 and a 3-(trifluoromethyl)benzamide moiety at position 4.

Eigenschaften

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c1-27(25,26)23-9-3-5-12-11-15(7-8-16(12)23)22-17(24)13-4-2-6-14(10-13)18(19,20)21/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFRMDZAMWZPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The starting materials might include quinoline derivatives and benzoyl chloride derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification processes such as crystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, changing the compound’s properties.

Substitution: This reaction involves the replacement of one functional group with another, which can significantly modify the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions would vary depending on the specific reaction but often involve controlled temperatures and the use of solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized quinoline derivative, while reduction could produce a more reduced form of the compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have demonstrated that it exhibits significant bactericidal effects against both Gram-positive and Gram-negative bacteria. Specifically, it targets key enzymes involved in bacterial cell wall synthesis, which are crucial for bacterial survival.

- Target Bacteria : The compound has shown effectiveness against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanism of Action : By inhibiting bacterial cell wall synthesis, it disrupts the integrity of bacterial cells, leading to cell death.

Potential Therapeutic Uses

The structural characteristics of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide suggest potential applications beyond antimicrobial activity:

- Anticancer Properties : Preliminary studies indicate that compounds with similar structural motifs may exhibit anticancer properties. Research into related sulfonamide derivatives has shown promising results in inhibiting cancer cell proliferation .

- Antimalarial Activity : There is ongoing research into the potential use of related compounds as antimalarial agents. The trifluoromethyl group is known to enhance biological activity, making this compound a candidate for further investigation in malaria treatment .

Synthesis and Characterization

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide typically involves several steps:

- Formation of Tetrahydroquinoline : The initial step often includes the condensation of appropriate precursors to form the tetrahydroquinoline framework.

- Introduction of Functional Groups : Subsequent reactions introduce the methanesulfonyl and trifluoromethyl groups.

- Purification and Characterization : The final product is purified using standard techniques such as recrystallization or chromatography and characterized by NMR spectroscopy and mass spectrometry.

Case Studies

Several studies have documented the biological activities of related compounds:

- Antimicrobial Efficacy Study : A study involving derivatives of trifluoromethyl quinolines demonstrated significant antimicrobial activity against Mycobacterium smegmatis, indicating that modifications to the tetrahydroquinoline structure can enhance efficacy .

- Anticancer Activity Research : Another study focused on sulfonamide derivatives highlighted their potential as anticancer agents, with several compounds showing inhibition of cancer cell lines .

Wirkmechanismus

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substitutions, physicochemical properties, and inferred biological implications.

Structural Analogues with Tetrahydroquinoline Cores

Key Observations :

- Polarity vs. Lipophilicity : The target compound’s methanesulfonyl group offers moderate polarity compared to the fluorophenylsulfonyl group in , which increases lipophilicity and may enhance membrane permeability but reduce aqueous solubility.

- In contrast, the chloro substituent in ’s benzamide may limit such interactions.

- Bulk and Binding : The pyrrolidinylethyl chain in introduces steric bulk and a basic nitrogen, which could improve binding to charged receptors (e.g., GPCRs) but may hinder blood-brain barrier penetration compared to the target compound.

Benzamide Derivatives with Heterocyclic Modifications

lists multiple benzamide analogs featuring thioether-linked heterocycles (e.g., thiazolylmethylthio, isoxazolylmethylthio) and nitro/cyano groups. Examples include:

- 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide: Combines a thiazole-thioether linker with a pyridinylaminoethyl chain. The thioether may enhance metabolic stability, while the pyridine moiety could facilitate π-stacking interactions .

Comparison with Target Compound :

- Linker Diversity : The target compound lacks a thioether or heterocyclic linker, simplifying its structure and possibly reducing synthetic complexity.

- Electron-Deficient Moieties : While both the target compound and analogs use trifluoromethyl/nitro groups for electron deficiency, the target’s CF₃ group is less reactive than nitro, favoring safer pharmacokinetics.

Agricultural Benzamide Derivatives

highlights pesticidal benzamides such as flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide), which shares the trifluoromethylbenzamide core but incorporates an isopropoxy-phenyl group. Flutolanil’s mode of action (succinate dehydrogenase inhibition) differs from pharmaceutical analogs, underscoring how substituent positioning dictates biological targets .

Key Difference :

- Substituent Orientation: The target compound’s tetrahydroquinoline scaffold prioritizes 3D complementarity for protein binding, whereas flutolanil’s planar isopropoxyphenyl group optimizes fungal enzyme inhibition.

Biologische Aktivität

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article details the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

- Tetrahydroquinoline moiety : This contributes to its biological activity.

- Methanesulfonyl group : Enhances solubility and reactivity.

- Trifluoromethyl group : Imparts unique electronic properties that may influence biological interactions.

Antimicrobial Properties

Research indicates that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide exhibits significant antimicrobial activity. It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, making it effective against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Targeted Bacteria : Effective against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

- Mechanism of Action : The compound inhibits the activity of enzymes critical for bacterial cell wall formation, leading to bactericidal effects .

Cytotoxicity and Selectivity

In addition to its antimicrobial properties, this compound demonstrates relatively low cytotoxicity towards human cells. This characteristic makes it a promising candidate for further development as a therapeutic agent. Studies have indicated that the cytotoxic effects are significantly lower compared to conventional antibiotics like ciprofloxacin and linezolid .

The mechanism by which N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide exerts its effects involves several pathways:

- Enzyme Inhibition : The compound binds to and inhibits specific enzymes involved in bacterial growth.

- Receptor Modulation : It may interact with cellular receptors to modulate their activity.

- Gene Expression Alteration : The compound can affect the expression of genes associated with bacterial resistance mechanisms .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various derivatives of the compound against clinical isolates of MRSA. The results demonstrated that the target compound exhibited superior inhibitory effects compared to traditional antibiotics, with an IC50 value indicating potent activity .

Study 2: In Vitro Cytotoxicity Assessment

In vitro assessments showed that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide had minimal cytotoxic effects on normal human cells while effectively reducing bacterial viability. This selective toxicity is crucial for therapeutic applications .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₁₈F₃N₃O₃S |

| Molecular Weight | 423.48 g/mol |

| Antimicrobial Activity | Effective against MRSA and other Gram-positive bacteria |

| Cytotoxicity | Low cytotoxicity towards human cells |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

Q & A

Q. What are the critical structural features of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide, and how do they influence reactivity?

The compound comprises a tetrahydroquinoline core, a methanesulfonyl group at position 1, and a 3-(trifluoromethyl)benzamide moiety at position 5. The methanesulfonyl group enhances solubility and metabolic stability, while the trifluoromethyl group increases lipophilicity and resistance to oxidative degradation . These features collectively modulate interactions with biological targets (e.g., enzymes, receptors) and influence synthetic pathways.

Q. What synthetic methodologies are reported for analogous tetrahydroquinoline derivatives?

Synthesis typically involves:

- Step 1: Formation of the tetrahydroquinoline core via cyclization of substituted anilines with carbonyl compounds.

- Step 2: Introduction of the methanesulfonyl group via nucleophilic substitution or sulfonylation under anhydrous conditions (e.g., using methanesulfonyl chloride in dichloromethane).

- Step 3: Amide coupling of the trifluoromethylbenzoyl chloride to the amine group at position 6, often using coupling agents like EDCI/HOBt . Reaction conditions (temperature, solvent polarity) significantly impact yield and purity .

Q. How is the compound characterized to confirm structural integrity?

Advanced analytical techniques include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography (if crystallizable) to confirm 3D conformation and non-covalent interactions .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products like N-alkylation?

Side reactions (e.g., N-alkylation during deprotection steps) are mitigated by:

- Avoiding trifluoroacetic acid (TFA) in Z-group removal, as it promotes N-benzylation .

- Using anhydrous hydrogen fluoride (HF) for deprotection, which reduces alkylation byproducts to <0.1% .

- Employing Design of Experiments (DoE) to optimize solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometry .

Q. What mechanistic insights explain the enhanced bioactivity of trifluoromethyl-substituted analogs?

The trifluoromethyl group:

- Increases metabolic stability by resisting cytochrome P450-mediated oxidation.

- Enhances binding affinity via hydrophobic interactions with target pockets. Comparative studies show a 2–3× increase in half-life for trifluoromethyl derivatives versus non-fluorinated analogs in hepatic microsome assays .

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

Contradictions arise from:

- Assay conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Solubility limitations: Use of DMSO >0.1% can artifactually reduce activity.

- Metabolic interference: Liver microsome pre-incubation clarifies if metabolites drive activity . Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR, ITC) validate target engagement .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.